molecular formula C14H11N3O4S2 B2721143 N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide CAS No. 27161-18-8

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B2721143
CAS No.: 27161-18-8
M. Wt: 349.38
InChI Key: NYDOYSZUPNARMT-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

Let’s dive into the pharmacokinetic properties:

Action Environment

Environmental factors play a crucial role in drug efficacy and stability Factors like pH, temperature, and co-administered substances can affect the compound’s action

: Thiazoles: having diverse biological activities | Medicinal Chemistry Research : 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]benzamide - DrugBank

Biochemical Analysis

Biochemical Properties

It has been synthesized and tested for its potential biological activities

Cellular Effects

It has been tested for its potential analgesic, anti-inflammatory, and antimicrobial activities , suggesting that it may influence cell function in some way

Molecular Mechanism

It is known that the compound has potential analgesic, anti-inflammatory, and antimicrobial activities , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Preparation Methods

The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with 2-bromo-1,3-thiazole in the presence of a base to form the intermediate 4-(1,3-thiazol-2-ylsulfamoyl)aniline. This intermediate is then reacted with furan-2-carboxylic acid chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of the thiazole and furan rings, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S2/c18-13(12-2-1-8-21-12)16-10-3-5-11(6-4-10)23(19,20)17-14-15-7-9-22-14/h1-9H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDOYSZUPNARMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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